molecular formula C6H9ClO2 B148427 2-Methyltetrahydrofuran-2-carbonyl chloride CAS No. 139049-95-9

2-Methyltetrahydrofuran-2-carbonyl chloride

Cat. No.: B148427
CAS No.: 139049-95-9
M. Wt: 148.59 g/mol
InChI Key: NLKJOESQIOHMFJ-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran-2-carbonyl chloride is an organic compound with significant importance in various chemical processes. It is a derivative of 2-methyltetrahydrofuran, which is known for its use as a solvent in organic synthesis. The compound is characterized by the presence of a carbonyl chloride group attached to the 2-position of the 2-methyltetrahydrofuran ring.

Mechanism of Action

Target of Action

The primary targets of 2-Methyltetrahydrofuran-2-carbonyl chloride are carbonyl compounds . It is used in the chemoselective addition of Grignard reagents to carbonyl compounds . The carbonyl compounds are important in various chemical reactions and processes, and their interaction with this compound can lead to significant changes in their properties and behaviors .

Mode of Action

This compound interacts with its targets through a process known as the Grignard reaction . This is a carbon-carbon bond-forming reaction that is crucial in organic synthesis . In this reaction, this compound affords the corresponding adducts in higher yields with higher chemoselectivities .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the conversion of biomass into useful chemicals or fuels . This compound plays a pivotal role in these pathways, serving as a key component in the conversion process .

Pharmacokinetics

It is known that this compound has a boiling point of 80-81 °c and a density of 1270±006 g/cm3 . These properties may influence its bioavailability and its behavior in different environments.

Result of Action

The result of the action of this compound is the efficient and selective conversion of carbonyl compounds . This leads to the production of adducts in higher yields and with higher chemoselectivities . Moreover, this compound can be readily recycled and reused, which lowers the cost of the process and makes the reaction greener .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it has been found that this compound is more stable and has higher solvency power for resins, polymers, and dyes compared to other solvents . Furthermore, it is biodegradable and has a promising environmental footprint .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyltetrahydrofuran-2-carbonyl chloride typically involves the chlorination of 2-methyltetrahydrofuran. One common method is the reaction of 2-methyltetrahydrofuran with phosgene (COCl₂) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

2-Methyltetrahydrofuran+Phosgene2-Methyltetrahydrofuran-2-carbonyl chloride+HCl\text{2-Methyltetrahydrofuran} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Methyltetrahydrofuran+Phosgene→2-Methyltetrahydrofuran-2-carbonyl chloride+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of advanced reactors and automation helps in maintaining the reaction conditions and minimizing the risks associated with phosgene.

Chemical Reactions Analysis

Types of Reactions

2-Methyltetrahydrofuran-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyltetrahydrofuran-2-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions.

    Hydrolysis: Typically carried out in aqueous media, often with a base to neutralize the hydrochloric acid formed.

    Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: Produces derivatives like amides, esters, and thioesters.

    Hydrolysis: Yields 2-methyltetrahydrofuran-2-carboxylic acid.

    Reduction: Forms 2-methyltetrahydrofuran-2-methanol.

Scientific Research Applications

2-Methyltetrahydrofuran-2-carbonyl chloride is utilized in various scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Polymer Chemistry: Involved in the preparation of specialty polymers and resins.

    Material Science: Employed in the modification of surfaces and the creation of functional materials.

    Biological Studies: Serves as a building block for the synthesis of biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but lacks the carbonyl chloride group.

    Tetrahydrofuran-2-carbonyl chloride: Similar in structure but without the methyl group at the 2-position.

    2-Methyltetrahydrofuran-2-carboxylic acid: The hydrolysis product of 2-methyltetrahydrofuran-2-carbonyl chloride.

Uniqueness

This compound is unique due to the presence of both the 2-methyltetrahydrofuran ring and the reactive carbonyl chloride group. This combination imparts distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in organic and polymer chemistry.

Properties

IUPAC Name

2-methyloxolane-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKJOESQIOHMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139049-95-9
Record name 2-methyloxolane-2-carbonyl chloride
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